molecular formula C20H18N2OS B13362674 N-(2-Benzylphenyl)-2-(methylthio)nicotinamide

N-(2-Benzylphenyl)-2-(methylthio)nicotinamide

Cat. No.: B13362674
M. Wt: 334.4 g/mol
InChI Key: QMZIULZINCWBFX-UHFFFAOYSA-N
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Description

N-(2-Benzylphenyl)-2-(methylthio)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide core substituted with a 2-benzylphenyl group and a methylthio group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzylphenyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where 2-benzylphenylamine reacts with 2-chloronicotinoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methylthiolating agents like methylthiol chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzylphenyl)-2-(methylthio)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Electrophiles like bromine or chloromethyl methyl ether

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

N-(2-Benzylphenyl)-2-(methylthio)nicotinamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active nicotinamide derivatives.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Benzylphenyl)-2-(methylthio)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The benzylphenyl and methylthio groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Phenylphenyl)-2-(methylthio)nicotinamide
  • N-(2-Benzylphenyl)-2-(ethylthio)nicotinamide
  • N-(2-Benzylphenyl)-2-(methylthio)pyridine

Uniqueness

N-(2-Benzylphenyl)-2-(methylthio)nicotinamide is unique due to the specific combination of the benzylphenyl and methylthio groups attached to the nicotinamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18N2OS

Molecular Weight

334.4 g/mol

IUPAC Name

N-(2-benzylphenyl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C20H18N2OS/c1-24-20-17(11-7-13-21-20)19(23)22-18-12-6-5-10-16(18)14-15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,22,23)

InChI Key

QMZIULZINCWBFX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3

Origin of Product

United States

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